Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGQDXWQYYWMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate esterifying agent to yield the desired isoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and other functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate, highlighting differences in substituents, physical properties, and reactivity:
Key Findings from Comparative Analysis
Electronic Effects of Halogen Substituents: The bromine atom in the parent compound provides stronger electron-withdrawing effects compared to the chlorine analog , influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl (-CF₃) groups (e.g., in C₁₂H₁₀F₃NO₃) increase lipophilicity (logP) and metabolic stability, making such analogs favorable for blood-brain barrier penetration .
Ester Group Modifications :
- Propargyl (4aj) and tert-butyl esters (10) enable orthogonal functionalization (e.g., click chemistry or hydrolysis) .
- Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate) exhibit distinct regioselectivity in hydrolysis reactions compared to methyl esters .
Synthetic Utility: Boron-containing analogs (e.g., tert-butyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate) serve as precursors for Suzuki-Miyaura cross-couplings, expanding access to biaryl systems .
Physical Properties :
- Methyl and ethyl esters generally yield solids, while bulkier esters (tert-butyl) or oil-forming analogs (e.g., trifluoromethyl derivatives) require chromatographic purification .
Biological Activity
Overview
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate is a compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique molecular structure enables various biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula: C11H10BrNO3
- Molecular Weight: 284.106 g/mol
- CAS Number: 109888-47-3
- LogP: 1.55070
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions potentially modulate enzyme or receptor activities, leading to various biological effects such as anti-inflammatory and anticancer properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may exert similar effects through inhibition of pathways such as COX-2 and NF-κB signaling .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Isoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may allow it to disrupt cellular processes essential for cancer cell proliferation or survival. For example, studies on related compounds indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Study on Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related isoxazole compounds demonstrated that they effectively reduced inflammatory markers in vitro and in vivo models. The findings indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Evaluation of Anticancer Properties
Research focusing on a series of isoxazole derivatives revealed significant cytotoxicity against breast cancer cell lines. The study noted that these compounds could enhance the efficacy of existing chemotherapy agents when used in combination therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Structure | Moderate anti-inflammatory |
| 3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide | Structure | Strong anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate?
- The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes/alkynes. For example, bromophenyl-substituted nitrile oxides can react with methyl acrylate derivatives under basic conditions to form the dihydroisoxazole core. Critical parameters include reaction temperature (0–60°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., triethylamine). Post-synthesis purification often involves column chromatography or recrystallization .
Q. How is the conformational analysis of the dihydroisoxazole ring performed?
- Ring puckering is quantified using Cremer-Pople parameters, which define out-of-plane displacements via amplitude (q) and phase angle (φ). For five-membered rings like dihydroisoxazole, these coordinates are derived from atomic Cartesian positions and analyzed using software like SHELXL . X-ray crystallography data (e.g., torsion angles and bond lengths) are cross-validated against computational models (DFT) to resolve discrepancies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., bromophenyl substitution at C3) via coupling constants and deshielding effects.
- FT-IR : Peaks at ~1650 cm (C=O ester) and ~1600 cm (C=N isoxazole) validate functional groups.
- X-ray crystallography : SHELX and ORTEP-3 generate thermal ellipsoid plots to visualize bond distortions and intermolecular interactions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR vs. crystallography)?
- DFT calculations (B3LYP/6-31G*) model electronic environments to predict NMR chemical shifts and compare them with experimental values. Discrepancies >0.5 ppm may indicate crystal packing effects or solvation differences.
- Hirshfeld surface analysis identifies non-covalent interactions (e.g., halogen bonding from bromine) that influence crystallographic data but are absent in solution-phase NMR .
Q. What strategies optimize regioselectivity in dihydroisoxazole synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor dipole stabilization of transition states, reducing side products.
- Catalytic control : Lewis acids (e.g., ZnCl) direct nitrile oxide orientation during cycloaddition.
- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products (e.g., 5-carboxylate over 4-carboxylate isomers) .
Q. How is the bromophenyl moiety utilized in structure-activity relationship (SAR) studies?
- The 4-bromophenyl group enhances lipophilicity (logP ~3.2) and π-π stacking in biological targets. Comparative studies with 4-chloro or 4-fluoro analogs reveal steric and electronic impacts on binding affinity. For example, bromine’s larger van der Waals radius improves occupancy in hydrophobic enzyme pockets .
Q. What advanced crystallographic tools validate structural anomalies?
- SHELXL : Refines occupancy ratios for disordered atoms (e.g., bromine in multiple conformations).
- PLATON/ADDSYM : Detects missed symmetry elements or twinning in crystals.
- R-factor analysis : Discrepancies >5% between observed and calculated diffraction patterns trigger re-refinement .
Q. How do molecular dynamics (MD) simulations predict stability in biological systems?
- AMBER/CHARMM force fields simulate ligand-protein binding over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD <2 Å for stability) and hydrogen bond persistence (>70% occupancy). Bromophenyl interactions with residues (e.g., Phe, Tyr) are quantified using MM-PBSA free energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
